molecular formula C13H16ClN3 B3032803 4-(4-Aminobutyl)amino-7-chloroquinoline CAS No. 53186-45-1

4-(4-Aminobutyl)amino-7-chloroquinoline

Cat. No. B3032803
CAS RN: 53186-45-1
M. Wt: 249.74 g/mol
InChI Key: FIVQKRXTOFYZCQ-UHFFFAOYSA-N
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Description

“4-(4-Aminobutyl)amino-7-chloroquinoline” is a chemical compound that is related to the 4-aminoquinoline class of compounds . It has a molecular formula of C13H16ClN3 and a molecular weight of 249.74 .


Synthesis Analysis

The synthesis of 4-aminoquinoline derivatives, such as “4-(4-Aminobutyl)amino-7-chloroquinoline”, has been a subject of research . The synthesis often involves the use of ultrasound irradiation . Another method involves the addition of 4-chloro-N,N-diethylpentan-1-amine to 4-amino-7-chloroquinoline .


Molecular Structure Analysis

The molecular structure of “4-(4-Aminobutyl)amino-7-chloroquinoline” consists of a quinoline ring with an amino group at the 4th position and a chloro group at the 7th position . Attached to the amino group at the 4th position is a butyl chain, at the end of which is another amino group .


Physical And Chemical Properties Analysis

“4-(4-Aminobutyl)amino-7-chloroquinoline” is a solid compound . Its SMILES string is Nc1ccnc2cc(Cl)ccc12 . The InChI key is FIVQKRXTOFYZCQ-UHFFFAOYSA-N .

Scientific Research Applications

Antimalarial Activity

4-(4-Aminobutyl)amino-7-chloroquinoline belongs to the class of 4-aminoquinolines, which have been historically important for malaria treatment. It shares structural similarities with chloroquine and hydroxychloroquine. Researchers have investigated its antimalarial properties, exploring its efficacy against Plasmodium species, the causative agents of malaria. Understanding its mechanism of action and potential resistance patterns is crucial for optimizing antimalarial therapies .

Antibacterial and Antifungal Properties

Studies have evaluated the antibacterial and antifungal activities of this compound. Researchers have examined its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Additionally, investigations into its antifungal potential against pathogenic fungi are ongoing. These properties may have implications for developing novel antimicrobial agents .

Anticancer Potential

The quinoline scaffold has attracted attention in cancer research due to its diverse biological activities. Scientists have explored the anticancer potential of 4-(4-Aminobutyl)amino-7-chloroquinoline. It may interfere with cancer cell growth, apoptosis pathways, and angiogenesis. Further studies are needed to elucidate its specific mechanisms and evaluate its efficacy against different cancer types .

Neuroprotective Effects

Some investigations suggest that this compound exhibits neuroprotective properties. Researchers have studied its impact on neuronal cells, focusing on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Understanding its ability to modulate oxidative stress, inflammation, and neuronal survival pathways is essential for potential therapeutic applications .

Anti-inflammatory Activity

Inflammation plays a central role in various diseases. Preliminary studies indicate that 4-(4-Aminobutyl)amino-7-chloroquinoline may possess anti-inflammatory effects. Researchers have explored its impact on immune responses, cytokine production, and inflammatory pathways. Further research is needed to validate its potential as an anti-inflammatory agent .

Mechanism of Action

properties

IUPAC Name

N'-(7-chloroquinolin-4-yl)butane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-10-3-4-11-12(16-7-2-1-6-15)5-8-17-13(11)9-10/h3-5,8-9H,1-2,6-7,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVQKRXTOFYZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472238
Record name 4-(4-Aminobutyl)amino-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53186-45-1
Record name 4-(4-Aminobutyl)amino-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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